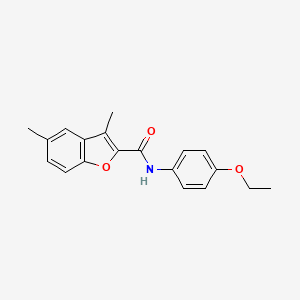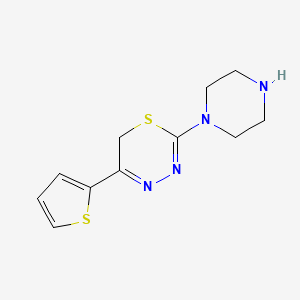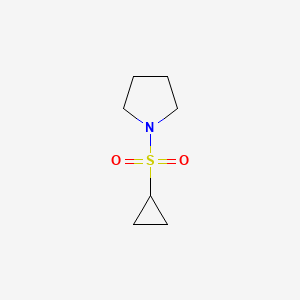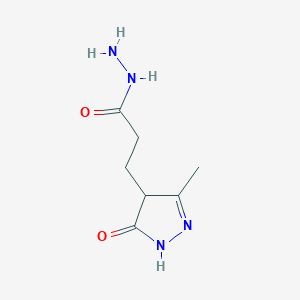
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one (3-BSOHQ) is a novel small molecule that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique structure that is composed of a benzyl group attached to a sulfanylidene group, which is then attached to an octahydroquinazolin-4-one moiety. This structure gives the molecule a high degree of flexibility and a wide range of potential applications. 3-BSOHQ has been studied for its ability to act as a catalyst, an inhibitor, and a modulator in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential applications in various scientific fields. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been studied as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of the activity of various proteins. Additionally, 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood. However, it is believed to act as a catalyst by facilitating the formation of covalent bonds between two molecules. It is also believed to act as an inhibitor by blocking the active sites of enzymes, such as cytochrome P450. Finally, it is believed to act as a modulator of the activity of proteins by binding to and altering their structure.
Biochemical and Physiological Effects
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of proteins. Additionally, it has been studied for its potential effects on cancer cells, neuroprotection, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for the study of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. One potential direction is to further study its potential effects on cancer cells, neuroprotection, and inflammation. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new applications. Additionally, further research could be conducted to develop new methods for synthesizing 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as to develop new derivatives with improved properties. Finally, further research could be conducted to explore the potential of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one as a drug delivery system.
Métodos De Síntesis
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of a benzyl bromide with a sulfanylidene-containing compound, such as 2-mercaptoethanol, to form a benzyl sulfanylidene product. This product is then reacted with an octahydroquinazolin-4-one derivative to yield the desired 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. The reaction is typically carried out in an inert atmosphere at a temperature of -78°C.
Propiedades
IUPAC Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSDWPKTSSQQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6423591.png)



![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6423623.png)
![3-{2-[2-(azepane-1-sulfonyl)-4,5-dimethoxyphenyl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423624.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)